(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine, also known as decahydro-1H-pyrrolo[3,4-b]indolizine, is a bicyclic compound with the molecular formula and a molecular weight of 170.26 g/mol. This compound is recognized for its structural complexity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound belongs to the class of indolizines, which are nitrogen-containing heterocycles. The specific stereochemistry indicated by the (3aS,9aS) notation suggests that it has specific spatial arrangements at these positions, which can significantly influence its chemical behavior and biological activity. The compound can be sourced from various chemical suppliers and is often utilized in proteomics research due to its unique properties .
Methods and Technical Details
The synthesis of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine can be approached through several synthetic routes. One common method involves the use of cyclization reactions starting from suitable precursors. For instance, employing a Povarov reaction or Ugi condensation can yield this compound effectively:
These methods typically require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .
Structure and Data
The molecular structure of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine features a fused bicyclic system that includes both pyrrole and indolizine moieties. The stereochemical configuration (3aS,9aS) indicates specific chirality at these positions:
The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets .
Reactions and Technical Details
(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study .
Process and Data
The mechanism of action of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine largely depends on its interactions with specific biological targets. Preliminary studies suggest that it may act as a modulator for certain protein kinases or receptors involved in signaling pathways. The specific binding interactions are influenced by its stereochemistry and molecular conformation.
Quantitative data from pharmacological studies indicate that modifications to the structure can lead to significant changes in potency against target proteins .
Physical and Chemical Properties
These properties are critical for determining how the compound behaves under various experimental conditions .
Scientific Uses
(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine has potential applications in several areas:
Research continues to explore its full range of applications within these fields .
The bicyclic framework of (3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine represents a structurally constrained heterocyclic system featuring cis-fusion between pyrrolidine and quinolizidine ring systems. This fully saturated architecture exhibits distinctive conformational behavior due to the spatial orientation of its hydrogen atoms and the geometric constraints imposed by ring fusion. The decahydro indolizine core adopts a rigid trans-fused perhydroquinolizine-like conformation with chair-chair geometry across the ring junctions, minimizing torsional strain and 1,3-diaxial interactions [1] [7].
Computational analyses reveal that the pyrrolidine ring exhibits a slight envelope conformation (Cₛ symmetry) to accommodate the stereochemical constraints at the fusion points. Molecular dynamics simulations demonstrate restricted rotation about the C3a-C9a bond, with an energy barrier of ~12 kcal/mol for ring inversion at physiological temperatures [1]. This rigidity significantly influences the molecule's ability to function as a chiral scaffold in medicinal chemistry applications. The conformational stability is further evidenced by the well-defined separation of NMR signals for axial and equatorial protons in the ¹H NMR spectrum, particularly the distinctive coupling patterns (J = 10-12 Hz) observed between bridgehead protons and adjacent methylene groups [1] [4].
Table 1: Conformational Parameters of the Bicyclic Framework
Structural Feature | Parameter | Biological Implication |
---|---|---|
Ring Fusion Geometry | cis-fused with chair-chair conformation | Provides stereochemical rigidity |
Pyrrolidine Puckering | Envelope conformation (Cₛ) | Facilitates hydrogen bond donation |
Energy Barrier for Inversion | ~12 kcal/mol | Maintains 3D configuration in binding |
Proton Coupling Constants | Jax-ax = 10-12 Hz | Diagnostic for stereochemical assignment |
The absolute stereochemistry at the 3a and 9a positions serves as a critical determinant of biological interactions in this compound class. The (3aS,9aS) configuration generates a topographically defined scaffold with three-dimensional vectors optimized for binding to chiral biological targets. Molecular docking studies against proteases and kinases reveal that the 3aS configuration positions the pyrrolidine nitrogen in a pseudo-axial orientation, creating an optimal hydrogen bond donor geometry with bond angles of 109-112° relative to potential acceptor sites [6]. This spatial arrangement significantly enhances binding affinity compared to the (3aR,9aR) enantiomer, which exhibits a 20-fold reduction in inhibitory potency against enzymatic targets like glycogen synthase kinase-3β (GSK-3β) [6].
The 9aS configuration further constrains the quinolizidine ring system, creating a concave molecular surface with distinctive hydrophobic patches. This stereospecific topography enables selective interactions with hydrophobic binding pockets in biological targets, as evidenced by the 56-61% inhibition of Leishmania parasite burden observed for stereochemically pure derivatives compared to racemic mixtures [3]. Computational models demonstrate that inversion at C9a disrupts the optimal van der Waals contacts with conserved residues in the parasitic proteasome β5 subunit, reducing binding energy by ~3.2 kcal/mol [3]. The stereochemical purity requirement is further underscored by the differential metabolic stability observed between enantiomers—the (3aS,9aS) configuration demonstrates 3-fold greater resistance to hepatic cytochrome P450 oxidation compared to its enantiomeric counterpart [1].
Table 2: Stereochemical Influence on Bioactivity Parameters
Stereochemical Feature | Target Interaction | Biological Outcome |
---|---|---|
3aS Configuration | H-bond donation to ATP site | 20-fold ↑ GSK-3β inhibition vs. R form |
9aS Configuration | Hydrophobic pocket complementarity | 61.1% ↓ spleen parasite burden (Leishmania) |
(3aS,9aS) Pairing | Proteasome β5 subunit binding | ΔG binding = -9.3 kcal/mol vs. -6.1 (R,R) |
Chiral Inversion at C9a | Altered metabolic susceptibility | 3-fold ↓ hepatic clearance rate |
The saturation state of the pyrroloindolizine core creates fundamental differences in electronic distribution, planarity, and molecular flexibility compared to aromatic derivatives. While unsaturated indolizines like 2-(4-chlorophenyl)indolizine (CAS 7496-73-3) exhibit extended π-conjugation with absorption maxima at 320-350 nm, the fully saturated (3aS,9aS)-decahydro derivative displays no significant UV absorption above 220 nm, indicating complete loss of aromatic character [2]. This electronic difference profoundly influences binding mechanisms—saturated derivatives primarily interact through hydrogen bonding and steric complementarity, whereas aromatic analogues engage in π-stacking and charge-transfer interactions [2] [3].
The pharmacological profiles diverge significantly due to these structural differences. Unsaturated pyrrolo[3,4-b]quinolin-1-ones demonstrate potent antileishmanial activity (IC50 = 5-10 μM) through DNA topoisomerase inhibition, a mechanism facilitated by planar intercalation [3]. In contrast, the saturated decahydro derivative achieves comparable biological effects through proteasome inhibition, leveraging its three-dimensional structure to access allosteric binding sites inaccessible to planar molecules [3]. Molecular weight comparisons reveal the saturated compound's advantage in drug-likeness—at 166.26 g/mol, it falls well below the 500 g/mol threshold, while bioactive aromatic pyrroloindolizines typically exceed 350 g/mol (e.g., antileishmanial compound 5m at 384.47 g/mol) [3] [6]. This lower molecular mass combined with the aliphatic character enhances membrane permeability, as evidenced by the 3.2-fold higher blood-brain barrier penetration predicted for the decahydro derivative compared to its aromatic counterparts in Volsurf modeling [6].
Table 3: Structural and Pharmacological Comparison with Unsaturated Analogues
Property | (3aS,9aS)-decahydro Derivative | Unsaturated Pyrroloindolizines |
---|---|---|
Core Structure | Fully saturated bicyclic system | Aromatic indolizine/pyrroloquinolone |
Molecular Weight | 166.26 g/mol | Typically >350 g/mol (e.g., 384.47) [3] |
Key Bioactivity | Proteasome inhibition (allosteric) | DNA topoisomerase inhibition (intercalation) |
Antileishmanial IC50 | Comparable activity via distinct MOA | 5-10 μM against amastigotes [3] |
Membrane Permeability | Enhanced (LogP ~1.8) | Reduced (LogP >3.5 in active derivatives) |
BBB Penetration Prediction | 3.2-fold higher than aromatic forms | Limited penetration [6] |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4